![molecular formula C12H14N6O2 B2729091 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1798619-84-7](/img/structure/B2729091.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. For instance, it can be prepared by reacting a piperidine derivative with a pyrimidine-1H-1,2,4-triazole compound. The exact synthetic route may vary, but spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of Compound X reveals its intricate arrangement. The piperidine ring provides flexibility, while the pyrimidine and 1,2,4-triazole moieties contribute to its pharmacological properties. Researchers have elucidated this structure using X-ray crystallography and other analytical methods .
Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . For instance, certain novel 1,2,4-triazole derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds have shown selectivity against normal and cytotoxic cancerous cell lines, making them potential candidates for cancer treatment .
Antiviral Applications
1,2,4-triazole derivatives have been used in the synthesis of antiviral drugs . For example, the nucleoside analogue ribavirin, which contains a 1,2,4-triazole ring, is a well-known antiviral drug . New nucleosides based on 1,2,4-triazole are being researched for their potential antiviral activity against herpes simplex viruses .
Use in Chemotherapy
Compounds containing a 1,2,4-triazole ring, such as letrozole and anastrozole, have been approved by the FDA for the treatment of breast cancer in postmenopausal women . These compounds have shown superiority to estrogen receptor antagonists like tamoxifen .
Broad Spectrum Therapeutic Applications
1,2,4-triazole is a core molecule for the design and synthesis of many medicinal compounds . Compounds containing this heterocyclic ring have shown a broad spectrum of therapeutic activities, including analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine effects .
Cytotoxic Activity
Certain 1,2,4-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . These compounds have IC50 values in the nanomolar range, indicating their potential as potent cytotoxic agents .
Synthesis of Novel Derivatives
The 1,2,4-triazole ring is a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications . The synthesis of these derivatives involves various spectroscopic techniques and can lead to compounds with promising cytotoxic activities .
Future Directions
properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-12(20)9-1-3-17(4-2-9)10-5-11(15-7-14-10)18-8-13-6-16-18/h5-9H,1-4H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASLVLNZIEJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid |
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